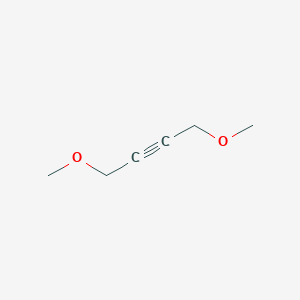![molecular formula C7H11N3O2 B093833 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 16252-62-3](/img/structure/B93833.png)
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
説明
Synthesis Analysis
The synthesis of various derivatives of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione has been reported in the literature. For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized to explore their anticonvulsant activity . Additionally, N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were also synthesized as part of systematic SAR studies . These synthetic efforts are crucial for generating a diverse array of compounds for biological testing and SAR analysis.
Molecular Structure Analysis
The molecular structure of these derivatives plays a significant role in their pharmacological activity. X-ray structures for certain derivatives have been solved, providing valuable information on the three-dimensional arrangement of atoms within the molecules . This structural data is essential for understanding how these compounds interact with biological targets, such as receptors or enzymes, which in turn influences their efficacy and safety as potential anticonvulsant agents.
Chemical Reactions Analysis
The chemical reactivity of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives has been investigated, particularly in the context of their redox behavior. For example, the electrochemical oxidation and reduction of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media have been studied, revealing the main products of these reactions and proposing mechanisms for these processes . Understanding the chemical reactivity of these compounds is important for optimizing their synthesis and for predicting their stability and metabolism in biological systems.
Physical and Chemical Properties Analysis
The physicochemical properties of these derivatives, such as lipophilicity, have been determined using methods like reversed-phase high-performance liquid chromatography (RP-HPLC). These properties are critical for predicting the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles . The anticonvulsant properties of the compounds were examined using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, while their neurotoxicity was assessed using a rota-rod test . The most active compounds were identified, and their potential mechanisms of action were explored, including their influence on GABA(A) receptors .
科学的研究の応用
Potential as Anticonvulsant Agents : Studies have explored the structure-property relationship of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives, indicating their potential as anticonvulsant agents. This includes investigation into their lipophilicity and comparisons with standard anticonvulsant drugs like Phenytoin (Lazić et al., 2017). Additional studies have synthesized and evaluated similar derivatives for their anticonvulsant properties, confirming their effectiveness in models like maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests (Kamiński et al., 2008).
Structural and Spectroscopic Analysis : The crystal structures of related compounds have been determined, revealing that the polar hydantoin groups cause molecules to aggregate via N-H...O and N-H...N interactions, forming a layer structure (Todorov et al., 2009). Such studies are crucial for understanding the molecular interactions and stability of these compounds.
Synthesis and Structural Activity Relationship (SAR) Studies : Various studies have focused on synthesizing novel derivatives of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and analyzing their structure-activity relationships. This includes synthesizing compounds with different substituents and analyzing their effects on anticonvulsant activity (Madaiah et al., 2012).
Synthesis Methods : Research has also been conducted on efficient synthesis methods for these compounds, including cascade processes and multicomponent reactions. These studies aim to develop simpler and more cost-effective methods for producing these potentially therapeutic compounds (Nazarian & Forsyth, 2021).
Pharmacological Applications Beyond Anticonvulsant Activity : Some derivatives of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione have been investigated for other pharmacological activities, such as hypoglycemic activity, indicating their potential in treating conditions like diabetes (Iqbal et al., 2012).
Safety And Hazards
特性
IUPAC Name |
3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-5(11)7(9-6(10)12)3-1-2-4-7/h1-4,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJSAXHQJZQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427904 | |
| Record name | 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
CAS RN |
16252-62-3 | |
| Record name | 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



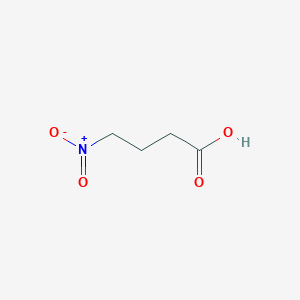
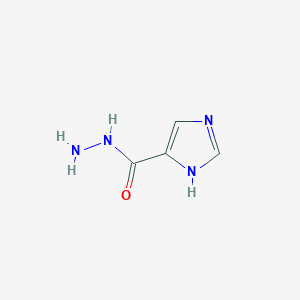

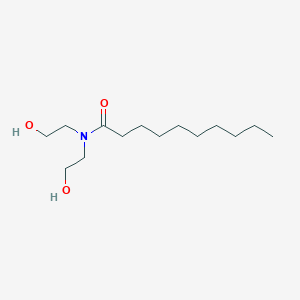
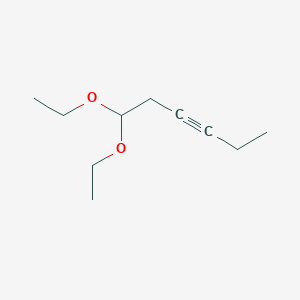
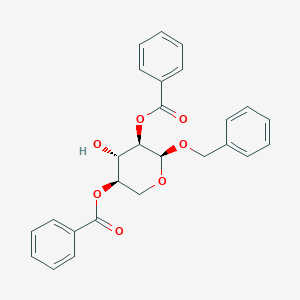
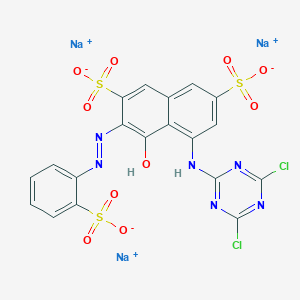
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

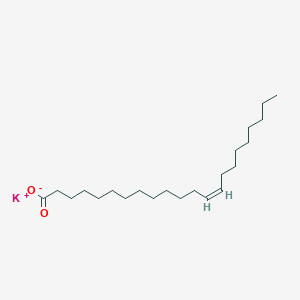
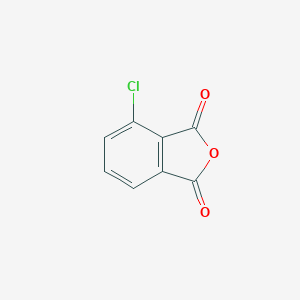

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
